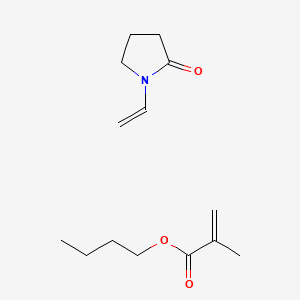
Butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one is a synthetic polymer composed of butyl methacrylate and vinylpyrrolidone monomers. This copolymer is known for its unique combination of hydrophobic and hydrophilic properties, making it suitable for various applications in the fields of medicine, cosmetics, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl methacrylate-vinylpyrrolidone copolymer typically involves radical polymerization techniques. One common method is Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which allows for precise control over the molecular weight and composition of the copolymer . The reaction is carried out in the presence of RAFT agents, such as [(O-ethylxanthyl) methyl]benzene, in a suitable solvent like toluene .
Industrial Production Methods
In industrial settings, the copolymerization process can be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and monomer concentrations, are optimized to achieve high yields and desired copolymer properties .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one can undergo various chemical reactions, including crosslinking, oxidation, and hydrolysis. Crosslinking is a common reaction used to enhance the mechanical and thermal stability of the copolymer .
Common Reagents and Conditions
Crosslinking agents such as diethylene glycol dimethacrylate and trimethylolpropane trimethacrylate are often used to crosslink the copolymer . The reaction is typically carried out at elevated temperatures to facilitate the formation of crosslinked networks.
Major Products Formed
The major products formed from these reactions include crosslinked copolymer networks with improved mechanical properties and stability. These crosslinked structures are often used in applications requiring durable and stable materials .
Applications De Recherche Scientifique
Butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of butyl methacrylate-vinylpyrrolidone copolymer involves its ability to form hydrophilic and hydrophobic domains. This amphiphilic nature allows it to interact with various molecular targets, such as drug molecules, enhancing their solubility and stability . The copolymer can also form crosslinked networks, providing structural integrity and controlled release properties .
Comparaison Avec Des Composés Similaires
Butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one can be compared with other similar copolymers, such as:
Poly(N-vinylpyrrolidone-co-methacrylic acid): This copolymer is also used in drug delivery and biomedical applications but has different solubility and mechanical properties.
Poly(butyl acrylate-co-methyl methacrylate): This copolymer is used in coatings and adhesives, offering different adhesion and flexibility properties compared to butyl methacrylate-vinylpyrrolidone copolymer.
The uniqueness of butyl methacrylate-vinylpyrrolidone copolymer lies in its balanced hydrophilic and hydrophobic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
29014-50-4 |
|---|---|
Formule moléculaire |
C14H23NO3 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14O2.C6H9NO/c1-4-5-6-10-8(9)7(2)3;1-2-7-5-3-4-6(7)8/h2,4-6H2,1,3H3;2H,1,3-5H2 |
Clé InChI |
FXHJZKRJFLROBJ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=C)C.C=CN1CCCC1=O |
SMILES canonique |
CCCCOC(=O)C(=C)C.C=CN1CCCC1=O |
Synonymes |
ambipor BMA-VP copolymer butyl methacrylate-vinylpyrrolidone copolymer vinylpyrrolidone-butyl methacrylate copolyme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















